3,4-Dimethoxy-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of methoxy groups and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 3-methoxy-4-(prop-2-EN-1-yloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.
3,4-Dimethoxycinnamic acid: Contains methoxy groups and a cinnamic acid moiety.
3,4-Dimethoxybenzaldehyde: A simpler compound with methoxy groups and an aldehyde functional group.
Uniqueness
3,4-Dimethoxy-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of methoxy groups and a hydrazide functional group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O5/c1-5-10-27-17-8-6-14(11-18(17)25-3)13-21-22-20(23)15-7-9-16(24-2)19(12-15)26-4/h5-9,11-13H,1,10H2,2-4H3,(H,22,23)/b21-13+ |
InChI Key |
BDALCXWRXJRIHA-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)OC |
Origin of Product |
United States |
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